![molecular formula C17H17N5O2 B2958279 N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286702-32-6](/img/structure/B2958279.png)
N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.
Final Coupling: The final step involves coupling the 4-ethylphenylmethyl group to the oxadiazole-pyrazine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Material Science: Its properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and pyrazine rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- N-[(4-chlorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Uniqueness
N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the ethyl group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This can result in distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Biological Activity
N-[(4-ethylphenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H18N4O
- Molecular Weight : 298.34 g/mol
- CAS Number : 58843447
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies :
- In a study involving various oxadiazole derivatives, certain compounds showed IC50 values significantly lower than that of cisplatin, a standard chemotherapy drug. Specifically, some derivatives exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 human lung cancer cells .
- The compound this compound was noted for its selectivity and potency in inhibiting cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Minimum Inhibitory Concentration (MIC) :
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis :
- Studies indicate that this compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
- Enzyme Inhibition :
Case Studies and Research Findings
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-12-3-5-13(6-4-12)10-20-15(23)9-16-21-22-17(24-16)14-11-18-7-8-19-14/h3-8,11H,2,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRXHDMMUDUTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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